Cas no 1018571-65-7 (2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid)

2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid is a versatile synthetic intermediate used in pharmaceutical and organic chemistry research. Its structure features a cyclopropanecarbonyl group linked to a piperazine ring, further functionalized with an acetic acid moiety, offering reactivity for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a scaffold for modulating physicochemical and pharmacokinetic properties. The cyclopropane ring enhances conformational rigidity, while the piperazine and carboxylate groups provide sites for hydrogen bonding and salt formation, improving solubility. Its well-defined synthetic route ensures high purity, making it suitable for precision applications in drug discovery and development.
2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid structure
1018571-65-7 structure
Product Name:2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid
CAS No:1018571-65-7
MF:C10H16N2O3
MW:212.245642662048
CID:5069817
Update Time:2025-10-31

2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-cyclopropanecarbonylpiperazin-1-yl)acetic acid
    • 2-[4-(cyclopropanecarbonyl)piperazin-1-yl]acetic acid
    • 2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid
    • Inchi: 1S/C10H16N2O3/c13-9(14)7-11-3-5-12(6-4-11)10(15)8-1-2-8/h8H,1-7H2,(H,13,14)
    • InChI Key: FEJMLWVANQANQF-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)N1CCN(CC(=O)O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 268
  • XLogP3: -2.7
  • Topological Polar Surface Area: 60.8

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Additional information on 2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid

Comprehensive Overview of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid (CAS No. 1018571-65-7)

2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid (CAS No. 1018571-65-7) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a cyclopropanecarbonyl group attached to a piperazine ring and an acetic acid moiety, makes it a versatile intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its potential applications in modulating enzyme activity and receptor interactions.

The compound's molecular formula and structural features have drawn attention in medicinal chemistry, particularly in the design of small-molecule therapeutics. Its piperazine core is a common pharmacophore found in many FDA-approved drugs, contributing to its relevance in modern drug design. The cyclopropane ring adds steric constraints that can enhance binding selectivity, while the acetic acid group provides a handle for further derivatization.

Recent studies have explored the synthetic applications of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid in creating novel bioactive molecules. Its compatibility with various coupling reactions makes it valuable for constructing complex molecular architectures. Pharmaceutical scientists are particularly interested in its potential as a building block for kinase inhibitors and GPCR modulators, two hot topics in current drug discovery efforts.

The compound's physicochemical properties, including its solubility profile and stability characteristics, have been carefully characterized to support its use in drug development. Researchers frequently search for information about its pKa values, logP, and hydrogen bonding capacity, as these parameters are critical for predicting bioavailability and membrane permeability. These properties make it particularly interesting for developing central nervous system (CNS) active compounds.

In the context of green chemistry and sustainable synthesis, 2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid offers opportunities for environmentally friendly synthetic routes. Its potential for atom economy in multi-component reactions aligns with current trends in pharmaceutical manufacturing that emphasize reduced waste and energy consumption. This aspect has become increasingly important as the industry focuses on sustainable drug development practices.

The analytical characterization of CAS No. 1018571-65-7 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical applications. Many research queries focus on the spectral data and chromatographic methods suitable for this compound's analysis.

From a regulatory perspective, 2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid has attracted attention for its potential in developing new chemical entities (NCEs). The compound's structural novelty and synthetic accessibility make it a promising candidate for patentable drug candidates. Pharmaceutical companies are particularly interested in its intellectual property landscape and potential for creating proprietary derivatives.

Recent advances in computational chemistry have enabled more efficient exploration of this compound's potential. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses help predict its interactions with biological targets. These in silico approaches have become essential tools for researchers investigating the compound's structure-activity relationships.

The storage and handling of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)acetic acid require standard laboratory precautions for organic compounds. Proper storage conditions typically involve protection from moisture and maintenance at controlled temperatures to ensure long-term stability. These practical considerations are frequently searched by laboratory personnel working with this compound.

Looking forward, the scientific community anticipates expanded applications for CAS No. 1018571-65-7 in various therapeutic areas. Its structural features suggest potential in developing treatments for neurological disorders, inflammatory conditions, and metabolic diseases - all areas of intense current research interest. The compound's versatility positions it as a valuable tool for addressing unmet medical needs through innovative drug design.

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